2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride

arginase inhibition structure-activity relationship enzyme kinetics

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride (CAS 2059928-04-8), also known as A1P or compound 10, is a synthetic non-proteinogenic L-amino acid derivative from the 2-aminoimidazole amino acid class. The compound serves as a competitive, low-micromolar inhibitor of human arginase I (Ki = 4.0 ± 0.2 μM; Kd = 2.0 ± 0.1 μM by surface plasmon resonance).

Molecular Formula C8H16Cl2N4O2
Molecular Weight 271.14 g/mol
CAS No. 2059928-04-8
Cat. No. B6602835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride
CAS2059928-04-8
Molecular FormulaC8H16Cl2N4O2
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CCCC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C8H14N4O2.2ClH/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10;;/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14);2*1H
InChIKeyQNMDYQNFZCCHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic Acid Dihydrochloride (CAS 2059928-04-8): A Defined Arginase I Inhibitor for Targeted L-Arginine Pathway Research


2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride (CAS 2059928-04-8), also known as A1P or compound 10, is a synthetic non-proteinogenic L-amino acid derivative from the 2-aminoimidazole amino acid class [1]. The compound serves as a competitive, low-micromolar inhibitor of human arginase I (Ki = 4.0 ± 0.2 μM; Kd = 2.0 ± 0.1 μM by surface plasmon resonance) [1] [2]. Its 2-aminoimidazole side chain functions as a guanidine mimetic that targets the binuclear manganese cluster in the arginase active site, with the incorporated heterocycle depressing the side-chain pKa to ~7–8 compared to the free guanidinium pKa of 12.5–13 found in the natural substrate L-arginine [1]. As a dihydrochloride salt (MF: C8H16Cl2N4O2; MW: 271.14; purity ≥95%), it is commercially available for research use and is catalogued in authoritative pharmacological databases including IUPHAR/BPS (Ligand ID: 8806) and ChEMBL (CHEMBL1099169) as a reference arginase I inhibitor [2].

Why Generic Substitution of 2-Aminoimidazole Amino Acids Is Not Supported: Evidence from Side-Chain SAR in Human Arginase I Inhibition


Within the 2-aminoimidazole amino acid series, even single-carbon alterations in side-chain length or changes in the imidazole attachment point produce extreme differences in inhibitory potency spanning over five orders of magnitude [1]. The parent 2-aminoimidazole core is a weak noncompetitive arginase I inhibitor (Ki = 3600 μM) with no direct manganese coordination; appending it to the α-carbon of L-histidine yields 2-aminohistidine (2AH, Ki = 300 μM), which improves affinity only ~12-fold but remains noncompetitive because the four-carbon side chain is too short to reach the binuclear metal cluster [1]. Conversely, the six-carbon homolog 2-aminohomohistidine (AHH, Ki = 3000 μM) achieves direct Mn2+ coordination but loses affinity due to suboptimal metal–ligand distances (N---Mn2+B = 2.8 Å vs. optimal ~2.0 Å) [1]. The N-alkylated regioisomer APP (Ki = 500 μM) and the 4-substituted analog A4P (Ki > 800,000 μM) further demonstrate that both linker length and imidazole attachment position are exquisitely tuned in A1P [1]. These data establish that compounds within this series are not functionally interchangeable, and procurement of A1P specifically is required to achieve low-micromolar, competitive arginase I inhibition with the demonstrated pharmacological profile.

Quantitative Differentiation Evidence for 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic Acid Dihydrochloride Relative to Closest Analogs and Alternative Arginase Inhibitors


A1P Achieves 75- to >200,000-Fold Greater Arginase I Inhibitory Potency Than All Other 2-Aminoimidazole Amino Acids Tested in the Same Study

In a single head-to-head study evaluating the complete 2-aminoimidazole amino acid series against recombinant human arginase I under identical kinetic assay conditions, A1P (Ki = 4.0 ± 0.2 μM; Kd = 2.0 ± 0.1 μM by SPR) exhibited the highest affinity by a large margin over every congener [1]. Relative to the core 2-aminoimidazole fragment (Ki = 3600 ± 20 μM), A1P is 900-fold more potent; relative to the one-carbon-shorter analog 2AH (Ki = 300 ± 9 μM), 75-fold; relative to the one-carbon-longer AHH (Ki = 3000 ± 10 μM), 750-fold; relative to the N-alkylated regioisomer APP (Ki = 500 ± 8 μM), 125-fold; and relative to the 4-substituted analog A4P (Ki > 800,000 μM), more than 200,000-fold [1]. A1P was the only compound in the series to demonstrate low-micromolar binding affinity in an orthogonal SPR assay (Kd = 2.0 ± 0.1 μM) [1].

arginase inhibition structure-activity relationship enzyme kinetics

A1P Is a Competitive Arginase I Inhibitor Isosteric with L-Arginine, Whereas Shorter-Chain Analogs Are Noncompetitive

Kinetic analysis and X-ray crystallography within the Ilies et al. (2010) study revealed a clear mechanistic dichotomy: inhibitors with side chains shorter than the natural substrate L-arginine (2-aminoimidazole and 2AH) act as noncompetitive inhibitors, whereas A1P and AHH—whose five- and six-carbon side chains, respectively, approximate the length of L-arginine—are competitive inhibitors [1]. However, AHH loses ~750-fold in affinity relative to A1P because its longer linker produces suboptimal N---Mn2+ coordination distances (N---Mn2+B = 2.8 Å vs. the optimal ~2.0 Å) [1]. A1P uniquely combines competitive inhibition (Ki = 4.0 μM, confirmed by Lineweaver-Burk analysis) with optimal metal coordination geometry, making it the only compound in the series that functions as a bona fide substrate-competitive arginase I inhibitor with low-micromolar potency [1].

competitive inhibition enzyme mechanism substrate mimetic

A1P Demonstrates ≥34-Fold Selectivity for Human Arginase I Over Neuronal and Inducible Nitric Oxide Synthase Isoforms

The Ilies et al. (2010) study explicitly evaluated potential off-target activity of A1P and the broader 2-aminoimidazole amino acid series against nitric oxide synthase (NOS) isoforms, given that both arginase and NOS compete for the shared substrate L-arginine [1]. A1P was found to be only a weak inhibitor of recombinant murine inducible NOS (iNOS, IC50 = 480 μM) and recombinant rat neuronal NOS (nNOS, IC50 = 135 μM) [1]. Relative to its arginase I Ki of 4.0 μM, A1P exhibits approximately 120-fold selectivity over iNOS and approximately 34-fold selectivity over nNOS [1]. The broader 2-aminoimidazole amino acid series showed NOS IC50 values ranging from 65 to 3300 μM, indicating that the core chemotype is inherently arginase-biased [1]. The study's authors note this selectivity may facilitate use of A1P for selective modulation of L-arginine levels without confounding NOS-mediated effects [1].

target selectivity arginase vs. NOS off-target profiling

A1P Attenuates Airways Hyperresponsiveness In Vivo in a Murine Model of Allergic Asthma, Demonstrating Pharmacodynamic Efficacy Comparable to the Boronic Acid Inhibitor BEC

In an acute (3-week) ovalbumin (OVA)-sensitization and -challenge murine model of allergic airways inflammation, nebulized A1P administered at 80 μg/g significantly attenuated both the total resistance of the respiratory system (R) and the maximum resistance of the central airways (RN) following methacholine challenge in OVA/OVA mice [1]. The study authors explicitly note that A1P is 'similarly effective in vivo as an arginase inhibitor in this acute asthma model' compared to the boronic acid inhibitor BEC (S-(2-boronoethyl)-L-cysteine), which had previously been shown to reduce airways hyperresponsiveness in the same model [1]. This represents the only 2-aminoimidazole amino acid for which in vivo arginase inhibition and functional pharmacodynamic efficacy have been demonstrated [1].

in vivo efficacy asthma model airways hyperresponsiveness

The 2-Aminoimidazole Moiety in A1P Lowers Side-Chain pKa by 4–5 Log Units Relative to the Free Guanidine of L-Arginine, Potentially Improving Bioavailability

The design rationale for A1P, as articulated in Ilies et al. (2010), rests on incorporating the guanidinium nitrogen atoms of the substrate L-arginine within a 2-aminoimidazole heterocycle [1]. The free guanidinium group of L-arginine has a pKa of 12.5–13, meaning it remains predominantly protonated at physiological pH, which impairs metal coordination and limits membrane permeability [1]. Incorporation within the 2-aminoimidazole ring depresses the side-chain pKa by 4–5 units to approximately 7–8, a range that facilitates both metal coordination interactions with the binuclear manganese cluster and potentially improved pharmacokinetic properties [1]. The study notes that this pKa modulation is relatively invariant to alkylation on the imidazole N or C atoms, meaning the affinity differences across the series are driven primarily by geometric (linker-length) optimization rather than electronic effects [1].

physicochemical properties pKa modulation bioavailability

A1P Provides a Non-Boronic Acid Arginase I Inhibitor Chemotype as an Alternative to ABH and BEC, Despite Lower Absolute Potency

The Ilies et al. (2010) paper explicitly positions A1P alongside only three other amino acid-based arginase inhibitor classes achieving low-micromolar or better affinity: boronic acid derivatives (e.g., ABH and BEC), N-hydroxyguanidinium derivatives (e.g., nor-NOHA), and N-hydroxyamino acid derivatives (e.g., N-hydroxy-L-lysine) [1]. The boronic acid inhibitor ABH binds human arginase I with Kd = 5 nM—approximately 400-fold tighter than A1P (Kd = 2 μM)—as determined by independent crystallographic and ITC studies [2]. However, A1P achieves its affinity through imidazole-based metal coordination rather than a boronic acid 'warhead,' which may confer distinct off-target profiles, synthetic tractability, and pharmacokinetic properties [1]. The study authors advance that A1P represents a new lead chemotype that 'may exhibit alternative and improved pharmacokinetic profiles' compared to existing inhibitor classes [1].

chemotype differentiation non-boronic acid inhibitor arginase inhibitor classes

Validated Research and Procurement Application Scenarios for 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic Acid Dihydrochloride Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Arginase I Inhibition Requiring a Non-Boronic Acid Lead Chemotype

Research groups developing arginase I inhibitors who wish to explore non-boronic acid pharmacophores can use A1P as the benchmark 2-aminoimidazole amino acid lead. With a well-characterized competitive inhibition mechanism (Ki = 4.0 μM), an SPR-validated Kd of 2.0 μM, and a defined structural basis for its activity (optimal five-carbon linker isosteric with L-arginine) [1], A1P serves as the reference point for designing and benchmarking next-generation analogs within this chemotype. The dihydrochloride salt form (CAS 2059928-04-8) provides aqueous solubility suitable for biochemical assay workflows .

In Vivo Pharmacodynamic Studies of Arginase-Dependent Airways Hyperresponsiveness in Rodent Asthma Models

A1P is the only 2-aminoimidazole amino acid with demonstrated in vivo efficacy in a disease-relevant model. Its ability to significantly attenuate both total respiratory resistance and central airways resistance following methacholine challenge in OVA-sensitized Balb/C mice, at a nebulized dose of 80 μg/g, has been directly established [1]. This makes A1P the appropriate tool compound for studies investigating the role of arginase I in allergic airways inflammation, where in vivo target engagement data are required to support mechanistic conclusions. The study's direct comparison with BEC efficacy in the same model [1] provides a benchmark for interpreting effect sizes.

L-Arginine Pathway Dissection Requiring Selective Arginase I Inhibition Without Confounding NOS Activity

For experiments that require modulation of arginase-mediated L-arginine consumption while minimizing interference with nitric oxide synthase (NOS)-dependent NO production, A1P offers a selectivity window of approximately 34-fold over nNOS and 120-fold over iNOS at the Ki/IC50 level [1]. This contrasts with less selective arginase inhibitors or pan-arginase/NOS tool compounds. Researchers studying the arginase–NOS balance in vascular biology, immune cell metabolism, or tumor microenvironment L-arginine depletion can use A1P to inhibit arginase I while preserving the interpretability of NO-dependent readouts [1].

Procurement of a Defined, Database-Curated Reference Standard for Arginase I Inhibitor Screening Cascades

A1P is registered in the IUPHAR/BPS Guide to Pharmacology (Ligand ID: 8806, pKd = 5.7, pKi = 5.4) [2], ChEMBL (CHEMBL1099169), BindingDB (BDBM50316603, Kd = 2,000 nM) [3], and PubChem (CID 10241837 for free base; CID 137701718 for dihydrochloride), making it one of the most extensively annotated 2-aminoimidazole amino acid arginase inhibitors in public pharmacological databases. This multi-database curation supports its use as a reference inhibitor in screening cascades where data reproducibility and cross-study comparability are critical. The commercially available dihydrochloride salt (purity ≥95%) provides a consistent starting material for assay development and validation.

Quote Request

Request a Quote for 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.